molecular formula C13H17N3O5S B4677948 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide

1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide

Cat. No. B4677948
M. Wt: 327.36 g/mol
InChI Key: OHLCJEZHLHXHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide, also known as MSMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide involves the blocking of voltage-gated sodium channels in neurons. This leads to a decrease in the influx of sodium ions into the cell, which in turn leads to a decrease in the action potential. This mechanism of action is responsible for the analgesic effects of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide has been found to have various biochemical and physiological effects. It has been found to have analgesic effects, as mentioned earlier. It has also been found to have anti-inflammatory effects, as it inhibits the release of pro-inflammatory cytokines. 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide has been found to have anti-convulsant effects, as it blocks the voltage-gated sodium channels in neurons. It has also been found to have anti-tumor effects, as it induces apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide in lab experiments is that it has been extensively studied, and its mechanism of action is well understood. This makes it a valuable tool for researchers in different fields. However, one of the limitations of using 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide in lab experiments is that it has not been extensively studied in vivo. This means that its effects on the whole organism are not well understood.

Future Directions

There are many future directions for the study of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide. One of the future directions is the study of its effects on different types of cancer. Another future direction is the study of its effects on different types of pain. Additionally, the study of the pharmacokinetics and pharmacodynamics of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide in vivo is an important future direction. Finally, the development of new analogs of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide with improved efficacy and safety profiles is another important future direction.
Conclusion:
In conclusion, 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields. 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide has been used in the study of ion channels, pain, inflammation, and cancer. While there are limitations to its use in lab experiments, there are many future directions for the study of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide, including the study of its effects on different types of cancer and pain, the study of its pharmacokinetics and pharmacodynamics in vivo, and the development of new analogs with improved efficacy and safety profiles.

Scientific Research Applications

1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields. 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide has been used in the study of ion channels, as it has been found to block the voltage-gated sodium channels in neurons. It has also been used in the study of pain, as it has been found to have analgesic effects.

properties

IUPAC Name

1-methylsulfonyl-N-(2-nitrophenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c1-22(20,21)15-8-6-10(7-9-15)13(17)14-11-4-2-3-5-12(11)16(18)19/h2-5,10H,6-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLCJEZHLHXHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulfonyl)-N-(2-nitrophenyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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